

# Spectroscopic Profile of 1-(4-Bromophenyl)-4-methylpiperazine: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-(4-Bromophenyl)-4-methylpiperazine

**Cat. No.:** B177953

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound **1-(4-Bromophenyl)-4-methylpiperazine**, a molecule of interest in medicinal chemistry and drug development. Due to its structure, featuring a bromophenyl group and a methylpiperazine moiety, comprehensive spectral analysis is crucial for its unambiguous identification, purity assessment, and understanding of its chemical properties.

While a complete set of experimentally derived spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR) for **1-(4-Bromophenyl)-4-methylpiperazine** is not readily available in the public domain based on extensive searches, this guide presents predicted mass spectrometry data and outlines the standard experimental protocols for acquiring the necessary spectra.

## Compound Information

- IUPAC Name: **1-(4-bromophenyl)-4-methylpiperazine**[\[1\]](#)
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>BrN<sub>2</sub>[\[1\]](#)
- Molecular Weight: 255.15 g/mol [\[1\]](#)
- CAS Number: 130307-08-3[\[1\]](#)

## Mass Spectrometry (MS) Data

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **1-(4-Bromophenyl)-4-methylpiperazine**. This data is valuable for identifying the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for **1-(4-Bromophenyl)-4-methylpiperazine** Adducts

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	255.04913
$[\text{M}+\text{Na}]^+$	277.03107
$[\text{M}-\text{H}]^-$	253.03457
$[\text{M}+\text{NH}_4]^+$	272.07567
$[\text{M}+\text{K}]^+$	293.00501
$[\text{M}]^+$	254.04130
$[\text{M}]^-$	254.04240

Data sourced from PubChemLite.

## Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, MS, and IR spectra for a solid compound like **1-(4-Bromophenyl)-4-methylpiperazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution.

- Sample Preparation:

- Accurately weigh 5-10 mg of **1-(4-Bromophenyl)-4-methylpiperazine**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ; Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).

- <sup>1</sup>H NMR Spectroscopy:
  - The spectrometer is typically operated at a frequency of 300-600 MHz.
  - The spectral width is set to encompass the expected proton chemical shifts (usually 0-12 ppm).
  - A standard one-pulse experiment is performed.
  - Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Spectroscopy:
  - The spectrometer is operated at a corresponding frequency to the proton frequency (e.g., 75-150 MHz for a 300-600 MHz instrument).
  - The spectral width is set to cover the expected carbon chemical shifts (typically 0-200 ppm).
  - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.
  - A larger number of scans is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization Technique: For a molecule like **1-(4-Bromophenyl)-4-methylpiperazine**, Electrospray Ionization (ESI) is a common and suitable method for generating ions in the gas phase.
- Mass Analyzer: The ions are separated based on their mass-to-charge ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

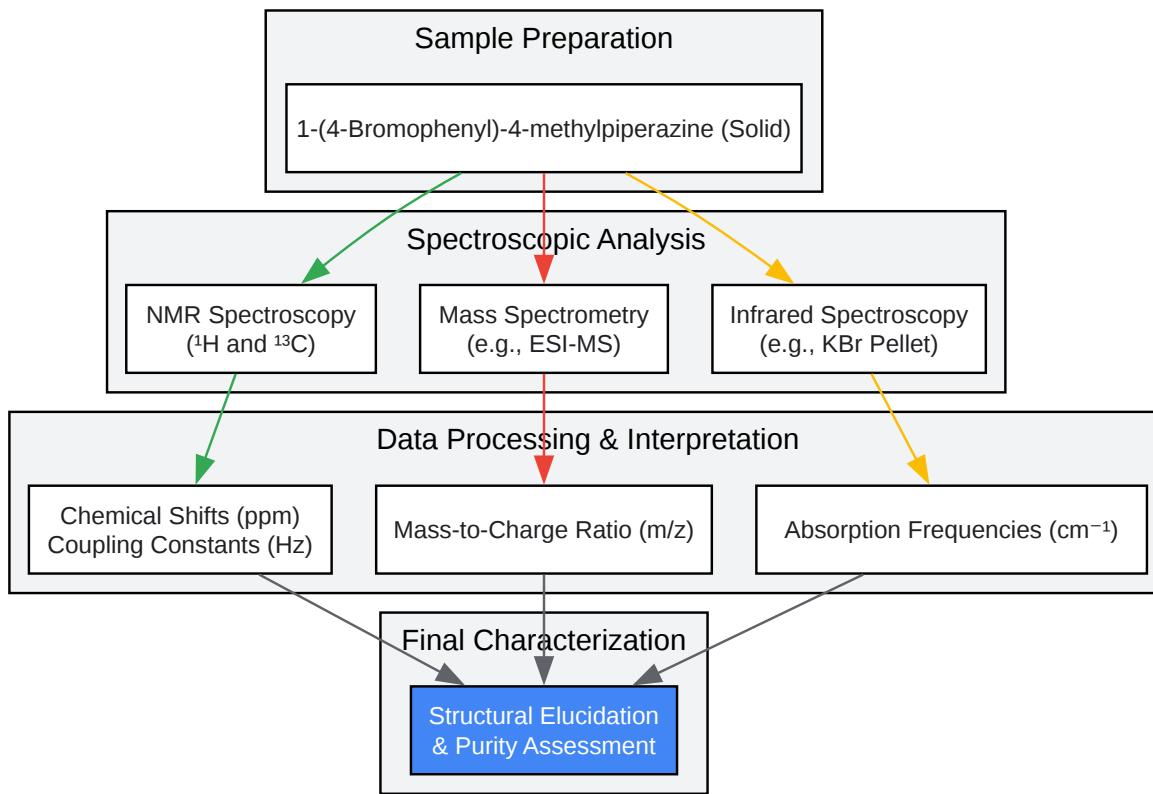
## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

- Sample Preparation (KBr Pellet Method):
  - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - The mixture is then compressed under high pressure using a pellet press to form a thin, transparent pellet.
- Data Acquisition:
  - The KBr pellet is placed in the sample holder of an FTIR spectrometer.
  - A background spectrum of a blank KBr pellet is recorded.
  - The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.

## Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a small molecule like **1-(4-Bromophenyl)-4-methylpiperazine**.



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Caption: General workflow for spectroscopic analysis.

## Conclusion

This technical guide provides predicted mass spectrometry data and standardized experimental protocols for the comprehensive spectral characterization of **1-(4-Bromophenyl)-4-methylpiperazine**. While experimentally obtained <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR data are not currently available in the public scientific literature, the methodologies outlined herein provide a clear path for researchers to generate this crucial data. The acquisition and interpretation of these spectra are essential for the definitive identification and quality control of this compound in research and development settings.

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## References

- 1. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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